molecular formula C14H12N4O2Pt B162277 4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate CAS No. 135568-20-6

4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate

Cat. No.: B162277
CAS No.: 135568-20-6
M. Wt: 463.4 g/mol
InChI Key: VLMRDBVMRNCIJI-UHFFFAOYSA-L
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Description

(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is an organometallic compound that features a platinum center coordinated to two isocyano groups and a bipyridyl ligand with methyl substituents at the 4,4’ positions. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) typically involves the reaction of platinum precursors with 4,4’-dimethyl-2,2’-bipyridyl and isocyanide ligands. One common method includes the following steps:

    Preparation of Platinum Precursor: A platinum(II) salt, such as platinum(II) chloride, is dissolved in a suitable solvent like dimethylformamide (DMF).

    Addition of Bipyridyl Ligand: 4,4’-dimethyl-2,2’-bipyridyl is added to the solution, forming a platinum-bipyridyl complex.

    Introduction of Isocyanide Ligands: Isocyanide ligands are then introduced to the reaction mixture, resulting in the formation of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanide ligands can be substituted with other ligands under appropriate conditions.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The bipyridyl ligand can coordinate with other metal centers, forming multinuclear complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coordination Reactions: Metal salts and suitable solvents like acetonitrile are often employed.

Major Products

    Substitution Reactions: Products include new platinum complexes with different ligands.

    Oxidation and Reduction: Products include platinum complexes in different oxidation states.

    Coordination Reactions: Products include multinuclear metal complexes.

Scientific Research Applications

Chemistry

In chemistry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for reactions such as hydrogenation and cross-coupling.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy.

Industry

In industry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)

Mechanism of Action

The mechanism of action of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) involves its interaction with biological molecules and its ability to participate in redox reactions. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) under light irradiation, causing oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) chloride
  • (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) bromide
  • (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) iodide

Uniqueness

Compared to similar compounds, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) exhibits unique properties due to the presence of isocyanide ligands. These ligands enhance the compound’s electronic properties, making it more effective in catalytic and photochemical applications. The methyl substituents on the bipyridyl ligand also contribute to its stability and reactivity.

Properties

CAS No.

135568-20-6

Molecular Formula

C14H12N4O2Pt

Molecular Weight

463.4 g/mol

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate

InChI

InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2

InChI Key

VLMRDBVMRNCIJI-UHFFFAOYSA-L

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2]

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2]

Synonyms

(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II)
4,4-DBBP

Origin of Product

United States

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